6-methoxy-3-methyl-1H-isochromen-1-one

Description

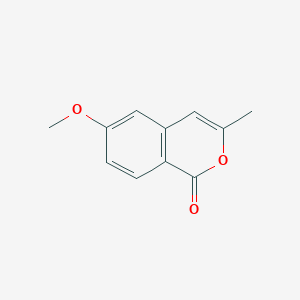

6-Methoxy-3-methyl-1H-isochromen-1-one is a heterocyclic compound characterized by a fused benzene and γ-pyrone system. Its structure includes a methoxy group at position 6 and a methyl group at position 3 (Figure 1). Isochromenones, such as this compound, are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring coumarins and isocoumarins, which exhibit diverse biological activities like antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

6-methoxy-3-methylisochromen-1-one |

InChI |

InChI=1S/C11H10O3/c1-7-5-8-6-9(13-2)3-4-10(8)11(12)14-7/h3-6H,1-2H3 |

InChI Key |

GFGUJYDCRVUEDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC)C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-methyl-isochromen-1-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-methylphthalic anhydride with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isochromen-1-one structure.

Industrial Production Methods

Industrial production of 6-methoxy-3-methyl-isochromen-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-isochromen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Introduction of halogens, nitro groups, and sulfonic acid groups.

Scientific Research Applications

6-Methoxy-3-methyl-isochromen-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-3-methyl-isochromen-1-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons

Key Observations :

- Methoxy vs. Hydroxyl Groups : The presence of methoxy groups (e.g., in 6-methoxy-3-methyl-1H-isochromen-1-one) enhances lipophilicity and membrane permeability compared to hydroxylated analogs like 6,7,9-trihydroxy-3-methyl-1H-benzo[g]isochromen-1-one, which may exhibit higher solubility in polar solvents .

- Aryl Substitutions: 3-(4-Methoxyphenyl)-1H-isochromen-1-one demonstrates the versatility of isochromenones as scaffolds for aryl modifications, enabling tuning of electronic properties for specific biological targets .

Physical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Notes:

- The absence of direct data for 6-methoxy-3-methyl-1H-isochromen-1-one necessitates extrapolation from analogs. For instance, the C=O stretch in isochromenones typically appears near 1700 cm⁻¹, while methoxy groups show symmetric/asymmetric stretching at ~2850 cm⁻¹ .

- Methyl groups in similar compounds (e.g., 3-CH₃ in 6,7,9-trihydroxy-3-methyl-1H-benzo[g]isochromen-1-one) resonate near δ 2.0–2.5 ppm in ¹H-NMR .

Biological Activity

6-Methoxy-3-methyl-1H-isochromen-1-one, a derivative of isochromenone, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Methoxy-3-methyl-1H-isochromen-1-one is characterized by its methoxy and methyl groups attached to the isochromenone backbone. This structural configuration may influence its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that 6-methoxy-3-methyl-1H-isochromen-1-one exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

2. Anticancer Effects

The compound has shown promise in anticancer research, particularly against human breast cancer cell lines. In vitro studies demonstrated cytotoxic effects that suggest its potential as an anticancer agent . The mechanism may involve the inhibition of specific kinases or interference with DNA replication processes.

3. Anti-inflammatory Activity

Recent findings highlight the anti-inflammatory properties of 6-methoxy-3-methyl-1H-isochromen-1-one. It was shown to reduce the expression of interleukin-1β (IL-1β) mRNA, a pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated macrophages. At a concentration of 5 μM, it achieved an inhibition rate of 31.14%, indicating its potential use in managing inflammatory conditions .

The biological activity of 6-methoxy-3-methyl-1H-isochromen-1-one can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: It may inhibit specific enzymes involved in cellular signaling pathways.

- Cytokine Modulation: The compound appears to modulate the expression of inflammatory cytokines, suggesting a role in immune response regulation .

Comparative Analysis

To better understand the uniqueness of 6-methoxy-3-methyl-1H-isochromen-1-one, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 6,8-Dimethoxy-3-methyl-1H-isochromen-1-one | Additional methoxy group at the 8th position | Enhanced anticancer activity |

| 5-Bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one | Brominated derivative | Increased antimicrobial properties |

This comparison illustrates how slight modifications in structure can significantly affect biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of 6-methoxy-3-methyl-1H-isochromen-1-one:

Case Study 1: Anticancer Activity

In vitro assays demonstrated that this compound induced apoptosis in MDA-MB-435 breast cancer cells, suggesting potential for therapeutic applications in oncology .

Case Study 2: Anti-inflammatory Effects

In a study involving LPS-stimulated macrophages, treatment with 6-methoxy-3-methyl-1H-isochromen-1-one resulted in significant reductions in IL-1β mRNA levels. This finding supports its application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.